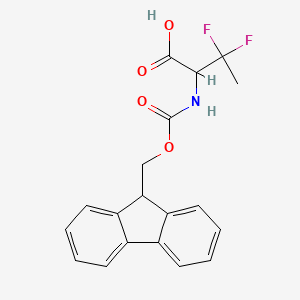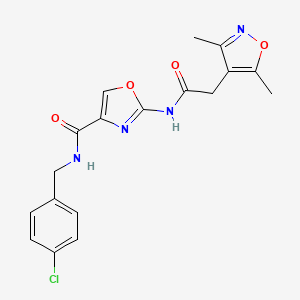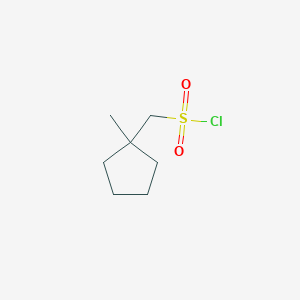
1-(2-aminopyrimidin-4-yl)-N,N-dimethylpiperidine-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “1-(2-aminopyrimidin-4-yl)ethanone” is a related compound . It has a molecular weight of 137.14 and is a solid at room temperature . It’s used as a molecular scaffold in the design of biologically active compounds, including those with antiviral and antitumor activities .
Synthesis Analysis
While specific synthesis methods for “1-(2-aminopyrimidin-4-yl)-N,N-dimethylpiperidine-4-carboxamide” were not found, there are general methods for synthesizing similar compounds. For instance, a ZnCl2-catalyzed three-component coupling reaction allows the synthesis of various 4,5-disubstituted pyrimidine derivatives .
Molecular Structure Analysis
The molecular structure of “1-(2-aminopyrimidin-4-yl)ethanone” consists of a pyrimidine ring attached to an ethanone group . Pyrimidine is a six-membered heterocyclic compound containing two nitrogen atoms .
Chemical Reactions Analysis
The chemical reactions involving similar compounds are diverse. For example, an oxidative annulation involving anilines, aryl ketones, and DMSO as a methine equivalent provides 4-arylquinolines .
Physical And Chemical Properties Analysis
The physical and chemical properties of “1-(2-aminopyrimidin-4-yl)ethanone” include a molecular weight of 137.14, and it exists as a solid at room temperature .
科学的研究の応用
Antiviral Agents
The compound’s structural similarity to 2-aminopyrimidin-4(3H)-one derivatives, which have been used as scaffolds for antiviral agents, suggests potential utility in this field . Its ability to interact with viral enzymes or proteins could be explored to develop new medications targeting specific viruses.
Antileukemic Therapies
Given the precedent set by related compounds, there is a possibility that this compound could be developed into antileukemic agents . Research could focus on its interaction with leukemic cells and its potential to disrupt their proliferation.
Hyperuricemia Treatment
Compounds based on 2-aminopyrimidin-4(3H)-one have been investigated for their role in treating hyperuricemia . This compound could be studied for its efficacy in reducing uric acid levels in the blood, offering a new avenue for gout management.
Neurodegenerative Disorder Management
The structural framework of this compound is conducive to the development of drugs for neurodegenerative disorders . Its potential to modulate neurotransmitter levels or protect neuronal cells could be a significant area of study.
Cancer Treatment
Research into 2-aminopyrimidin-4(3H)-one derivatives has included the exploration of their anticancer properties . This compound could be examined for its ability to inhibit cancer cell growth or induce apoptosis in various cancer models.
Anti-inflammatory Drugs
The compound’s framework is similar to that of molecules that have shown anti-inflammatory effects . It could be investigated for its potential to reduce inflammation, which is a key factor in many chronic diseases.
将来の方向性
The future directions in the design of biologically active compounds based on 2-aminopyrimidin-4 (3H)-one and its derivatives include the development of antiviral and antileukemic agents, drugs for combating hyperuricemia, neurodegenerative disorders, some forms of cancer, and finally, anti-inflammatory and hormonal drugs .
特性
IUPAC Name |
1-(2-aminopyrimidin-4-yl)-N,N-dimethylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N5O/c1-16(2)11(18)9-4-7-17(8-5-9)10-3-6-14-12(13)15-10/h3,6,9H,4-5,7-8H2,1-2H3,(H2,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPGUTLVHKKGKOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1CCN(CC1)C2=NC(=NC=C2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-aminopyrimidin-4-yl)-N,N-dimethylpiperidine-4-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(4-chlorophenoxy)-N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)acetamide](/img/structure/B2970395.png)

![Ethyl 4-[(3-fluorophenyl)carbamoyl]-5-methyl-1,2-oxazole-3-carboxylate](/img/structure/B2970398.png)
![N-(1,3-benzodioxol-5-ylmethyl)-2-{4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide](/img/structure/B2970401.png)


![N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzamide](/img/structure/B2970409.png)

![3-[4-(6-Methylpyrimidin-4-yl)piperazin-1-yl]-6-pyridin-4-ylpyridazine](/img/structure/B2970411.png)
![O-[(2R,4R)-2-methylpiperidin-4-yl]hydroxylamine](/img/structure/B2970412.png)
![N-(4-bromophenyl)-2-[4-(furan-2-carbonyl)piperazin-1-yl]acetamide](/img/structure/B2970413.png)
![3-Fluoro-3-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]cyclobutane-1-carboxylic acid](/img/structure/B2970415.png)